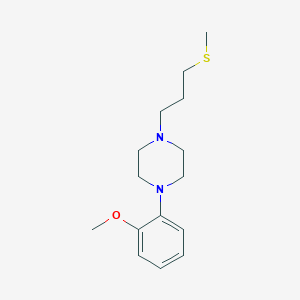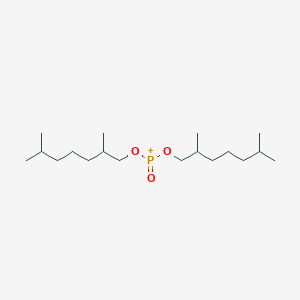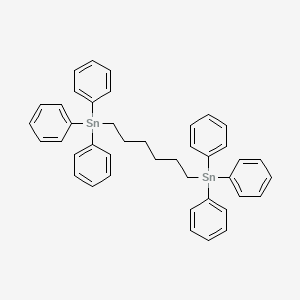
(Hexane-1,6-diyl)bis(triphenylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hexane-1,6-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups attached to a hexane-1,6-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(triphenylstannane) typically involves the reaction of hexane-1,6-diyl dihalide with triphenylstannane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (Hexane-1,6-diyl)bis(triphenylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
(Hexane-1,6-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
(Hexane-1,6-diyl)bis(triphenylstannane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (Hexane-1,6-diyl)bis(triphenylstannane) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound acts as a source of triphenylstannane groups, facilitating the formation of carbon-tin bonds through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Hexane-1,6-diyl dihalides: These compounds share the hexane-1,6-diyl backbone but lack the triphenylstannane groups.
Triphenylstannane: This compound contains the triphenylstannane group but lacks the hexane-1,6-diyl backbone.
Other organotin compounds: Various organotin compounds with different organic groups attached to the tin atom.
Uniqueness
(Hexane-1,6-diyl)bis(triphenylstannane) is unique due to the combination of the hexane-1,6-diyl backbone and the triphenylstannane groups. This structure imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and materials science.
属性
CAS 编号 |
5274-41-9 |
|---|---|
分子式 |
C42H42Sn2 |
分子量 |
784.2 g/mol |
IUPAC 名称 |
triphenyl(6-triphenylstannylhexyl)stannane |
InChI |
InChI=1S/6C6H5.C6H12.2Sn/c6*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h6*1-5H;1-6H2;; |
InChI 键 |
IXMNLKCHLPZGDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](CCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


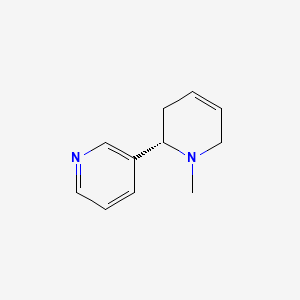
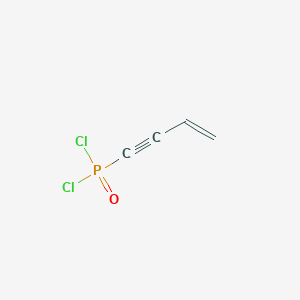
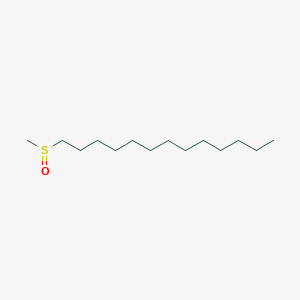
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
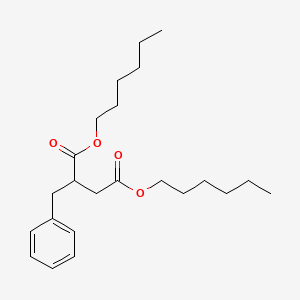
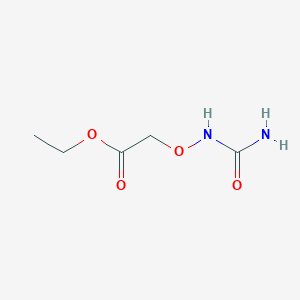
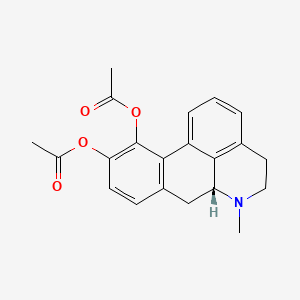


![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
